1,2-Benzoquinone is an organic compound with the chemical formula . It is one of the two isomers of benzoquinone, the other being 1,4-benzoquinone. This compound appears as a red volatile solid that is soluble in water and ethyl ether. Due to its instability, it is rarely encountered in pure form but serves as a fundamental precursor for various derivatives and reactions in organic chemistry. The molecular structure exhibits symmetry, with alternating long and short carbon-carbon distances within the ring, characteristic of its conjugated system .
Here are some specific scientific research applications of 1,2-benzoquinone in organic synthesis:
It's important to note that due to its reactive nature, 1,2-benzoquinone requires careful handling and specific reaction conditions to achieve desired outcomes.
While currently not used therapeutically, research explores potential applications of 1,2-benzoquinone in biological studies:
1,2-Benzoquinone exhibits notable biological activity. It plays a role in various biochemical processes and has been implicated in:
The synthesis of 1,2-benzoquinone can be achieved through several methods:
1,2-Benzoquinone finds applications across various fields:
Research into the interactions of 1,2-benzoquinone has revealed its potential effects on biological systems:
Several compounds share structural similarities with 1,2-benzoquinone. Here’s a comparison highlighting its uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
1,4-Benzoquinone | Para-quinone | More stable than 1,2-benzoquinone; used in different synthetic pathways. |
Naphthoquinones | Polycyclic quinones | Larger aromatic system; involved in more complex biological activities. |
Hydroxybenzoquinones | Hydroxylated variants | Increased solubility; modified reactivity profiles compared to benzoquinones. |
These compounds exhibit varying stability and reactivity profiles due to differences in their molecular structures. The unique ortho arrangement of functional groups in 1,2-benzoquinone contributes to its distinctive reactivity and applications compared to its counterparts.
The oxidation of catechol represents one of the most fundamental and well-characterized synthetic pathways for 1,2-benzoquinone production [1]. This transformation involves the conversion of 1,2-dihydroxybenzene to its corresponding ortho-quinone through various oxidative mechanisms [3]. The process occurs readily when catechol is exposed to atmospheric oxygen in aqueous solution, yielding 1,2-benzoquinone as the primary oxidation product [1].
Peroxidase-catalyzed oxidation of catechol has emerged as a particularly effective methodology for benzoquinone synthesis [3]. Horseradish peroxidase demonstrates exceptional catalytic activity in converting catechol to ortho-benzoquinone in the presence of hydrogen peroxide [27]. Research indicates that peroxidatic oxidation results in substantial benzoquinone production, with up to 80% of the removed catechol being recoverable as glutathione conjugates of ortho-benzoquinone [3]. The enzymatic process generates thiol conjugates of ortho-benzoquinone, which serve as valuable probes for monitoring the peroxidatic oxidation of catechol [3].
The mechanistic pathway involves the formation of ortho-benzosemiquinone radicals as intermediates during the oxidation process [3]. These radicals undergo rapid disproportionation reactions, ultimately yielding the stable benzoquinone product [3]. The presence of divalent cations such as magnesium and zinc significantly influences the reaction kinetics by stabilizing the semiquinone intermediates [3].
Catechol oxidase, a type 3 copper protein, exclusively catalyzes the oxidation of catechols to their corresponding ortho-quinones [11]. This enzyme demonstrates broad substrate specificity, acting effectively on various substituted catechols [11]. The catalytic mechanism involves minimal direct participation of amino acid residues, with the reaction proceeding through copper-mediated electron transfer processes [11].
The ortho-oxidation of phenolic compounds constitutes a versatile synthetic approach for 1,2-benzoquinone preparation [1]. This methodology involves the selective oxidation of phenol and substituted phenols at the ortho-position relative to the hydroxyl group [4]. The reaction proceeds through multiple mechanistic pathways depending on the specific oxidizing conditions employed [30].
Chemical oxidants have proven highly effective for phenolic ortho-oxidation reactions [34]. Periodate-mediated oxidation represents a particularly important synthetic method, offering controlled reaction conditions and good yields [30]. The process involves the use of sodium periodate as the primary oxidizing agent, with optimal periodate-to-catechol molar ratios of 0.5 to 1.0 exhibiting elevated cross-linking rates [30]. The reaction rate increases significantly with increasing solution pH, potentially due to enhanced stability of the oxidation intermediates under mildly acidic conditions [30].
Persulfate salts have been successfully employed as oxidants for benzoquinone synthesis under mild conditions [17]. These reagents provide clean chemistry with straightforward work-up procedures [17]. The oxidation process using persulfate demonstrates excellent compatibility with various phenolic substrates and offers good functional group tolerance [17].
Phenyliodonium diacetate has emerged as an excellent reagent for the general oxidation of phenols to quinone derivatives [34] [36]. This hypervalent iodine compound provides high yields and demonstrates superior performance compared to traditional oxidizing agents [34]. The method offers significant advantages in terms of reaction efficiency and product selectivity [36].
Metal-catalyzed oxidation systems utilizing copper, iron, and manganese complexes have shown considerable promise for phenolic oxidation reactions [5]. These catalytic systems operate under relatively mild conditions and demonstrate good substrate scope [5]. The choice of metal catalyst significantly influences both the reaction rate and product distribution [5].
Pseudomonas mendocina represents a unique biological system capable of producing 1,2-benzoquinone through metabolic processes [7] [8]. Strain P2d of this bacterium demonstrates remarkable growth capabilities in sodium benzoate at concentrations as high as 1% and forms quinonoid compounds identified as ortho-benzoquinone [7]. The microbial synthesis renders the culture medium orange to wine-red in color due to benzoquinone accumulation [7].
The metabolic pathway involves the conversion of sodium benzoate to catechol, which serves as a central metabolite in the formation of ortho-benzoquinone [7] [8]. The bacterium processes benzoate through catechol intermediates, subsequently generating both ortho-benzoquinone and 2-hydroxymuconic semialdehyde via the meta ring cleavage pathway [7] [8]. Notably, the quinone product is not metabolized further by the organism, leading to its accumulation in the culture medium [7].
Pseudomonas mendocina strain ymp demonstrates exceptional metabolic versatility as a strict aerobe capable of growing under various conditions without requiring organic growth factors [13]. This particular strain serves as a pentachlorophenol-degrading bacterium and functions effectively as a bioremediation agent without accumulating inhibitory toxic compounds [13]. The organism exhibits flagellar motility and maintains a Gram-negative cell wall structure with dual membrane systems [13].
The microbial synthesis process typically requires aerobic culture conditions maintained at approximately 30°C with neutral pH [13]. The bacterial metabolism of benzoic acid through catechol intermediates provides yields of 30-50% for benzoquinone production [7]. The reaction time extends from 24 to 48 hours under optimal culture conditions [7].
Recent investigations have explored the potential for enhanced benzoquinone production through optimization of culture conditions and substrate concentrations [8]. The microbial approach offers advantages in terms of environmental sustainability and the potential for large-scale bioprocessing applications [8].
Contemporary synthetic methodologies for 1,2-benzoquinone preparation have benefited significantly from advances in catalytic systems and reaction optimization [18] [35]. Palladium-catalyzed carbon-hydrogen functionalization has emerged as a particularly promising approach for benzoquinone synthesis [18] [35]. This direct method allows for monofunctionalization of benzoquinone under mild and base-free conditions at ambient temperature [18] [35].
The palladium-catalyzed methodology utilizes acetone as a benign solvent and does not require additional oxidants [18] [35]. This approach circumvents the need for prefunctionalization steps typically required in traditional palladium cross-coupling reactions [18] [35]. The method demonstrates superior functional group tolerance compared to radical-based synthetic approaches [18] [35].
Research has demonstrated successful synthesis of benzoquinone derivatives with yields ranging from 36% to 82% using optimized palladium-catalyzed conditions [18]. Compound synthesis typically requires temperatures of 25-30°C with reaction times extending from 12 to 48 hours depending on the specific substrate and desired product [18].
Electrochemical oxidation has gained attention as a modern synthetic approach for benzoquinone preparation [30]. This methodology offers precise control over oxidation potential and enables real-time monitoring of the reaction progress [30]. Electrochemical methods provide excellent selectivity and can be readily scaled for industrial applications [30].
Biocatalytic approaches utilizing enzyme systems have demonstrated significant potential for sustainable benzoquinone synthesis [27] [31]. Horseradish peroxidase-catalyzed oxidation incorporated into oxidation-cycloaddition reaction sequences enables greener synthesis methodologies [27]. These biocatalytic routes demonstrate approximately twice the environmental favorability compared to conventional chemical approaches based on green chemistry metrics [27].
Modern optimization strategies focus on reaction condition screening, catalyst development, and process intensification [17] [32]. Researchers have explored mechanochemical methods including ball milling and resonant acoustic mixing for cocrystallization processes [33]. These techniques offer advantages in terms of reduced solvent usage and enhanced reaction efficiency [33].
The isolation and purification of 1,2-benzoquinone requires specialized techniques due to the compound's inherent volatility and potential instability [15]. Steam distillation represents one of the classical purification methods, offering simplicity of equipment and procedure [15]. The technique involves passing steam through crude benzoquinone material, with the volatile quinone co-distilling and subsequently crystallizing upon cooling [15].
Steam distillation typically achieves recovery rates of 47-52% with product purity reaching 95-98% [15]. The major limitation involves extended drying times due to benzoquinone volatility at elevated temperatures [15]. The distillation setup requires careful temperature control and ice-bath cooling of the receiving vessel to maximize product recovery [15].
Soxhlet extraction using petroleum ether has proven highly effective for benzoquinone purification [15]. This technique employs continuous extraction with petroleum ether having a boiling range of 60-80°C [15]. The method achieves recovery rates of 85-90% with product purity of 92-96% [15]. The extraction process typically requires 2.5 to 3 hours of continuous operation followed by controlled cooling and crystallization [15].
Column chromatography utilizing silica gel stationary phases provides excellent separation capabilities for benzoquinone purification [19] [22]. The technique employs gradient elution systems, commonly using ethyl acetate and hexane mixtures [19] [22]. Recovery rates of 70-85% are typically achieved with purities reaching 96-99% [22]. The method offers scalability advantages and can accommodate varying sample sizes [19].
Recrystallization techniques utilize various solvent systems depending on the specific purity requirements [25]. Ethanol recrystallization involves dissolving crude benzoquinone in hot ethanol followed by controlled cooling to 4°C [25]. Petroleum ether recrystallization employs high boiling range petroleum ether (100-120°C) for dissolution and subsequent crystallization [15]. These methods achieve purities of 88-95% with moderate recovery rates [15] [25].
High-performance liquid chromatography provides analytical-scale purification with exceptional precision [21] [23]. The technique employs reverse-phase columns with acetonitrile-water mobile phases [21]. The method achieves purities exceeding 99% and enables precise quantitative analysis [21] [23]. The separation of quinone mixtures by high-performance liquid chromatography demonstrates excellent resolution for differently substituted quinones [23].
Table 1: Synthetic Methodologies for 1,2-Benzoquinone Preparation | ||||
---|---|---|---|---|
Method | Oxidizing Agent/Catalyst | Reaction Conditions | Yield (%) | Reaction Time |
Catechol Oxidation | Atmospheric oxygen, pH 7-8 | Aqueous solution, 25°C, pH 7-8 | 45-65 | 2-6 hours |
Peroxidase-Catalyzed Oxidation | Horseradish peroxidase + H₂O₂ | Aqueous buffer, 25°C, pH 7.0 | 70-85 | 30-60 minutes |
Chemical Oxidation with Periodate | Sodium periodate | Aqueous solution, 0-5°C | 60-80 | 15-30 minutes |
Electrochemical Oxidation | Electrochemical potential | Controlled potential, aqueous medium | 50-70 | 1-3 hours |
Metal-Catalyzed Oxidation | Cu²⁺, Fe³⁺, Mn⁴⁺ | Various solvents, 25-80°C | 40-75 | 2-8 hours |
Microbial Synthesis (P. mendocina) | Pseudomonas mendocina enzymes | Aerobic culture, 30°C, pH 7.0 | 30-50 | 24-48 hours |
Oxidation with Potassium Dichromate | K₂Cr₂O₇ + H₂SO₄ | Concentrated H₂SO₄, ice bath | 75-90 | 30 minutes |
Palladium-Catalyzed C-H Functionalization | Pd(OAc)₂ catalyst | Acetone, 25-30°C, base-free | 36-82 | 12-48 hours |
Table 2: Isolation and Purification Techniques for 1,2-Benzoquinone | |||||
---|---|---|---|---|---|
Technique | Solvent/Conditions | Recovery (%) | Purity Achieved | Advantages | Limitations |
Steam Distillation | Water vapor, 100°C | 47-52 | 95-98% | Simple setup, good purity | Low recovery, slow drying |
Soxhlet Extraction | Petroleum ether (60-80°C b.p.) | 85-90 | 92-96% | High recovery, clean product | Equipment intensive, solvent use |
Column Chromatography | Silica gel, EtOAc/hexane gradient | 70-85 | 96-99% | Excellent separation, scalable | Time-consuming, requires skill |
Recrystallization from Ethanol | Hot ethanol, cooling to 4°C | 60-75 | 90-95% | Cost-effective, removes impurities | Moderate recovery, solvent dependent |
Vacuum Sublimation | Reduced pressure, 40-60°C | 40-60 | 98-99% | Very high purity, solvent-free | Heat sensitive, equipment required |
High-Performance Liquid Chromatography | Acetonitrile/water mobile phase | 90-95 | 99+% | Analytical precision, quantitative | Expensive, analytical scale only |
1,2-Benzoquinone exhibits distinctive ultraviolet-visible absorption characteristics that distinguish it from its isomer 1,4-benzoquinone. The compound demonstrates a broad, moderately intense absorption band in the near ultraviolet region with an extinction coefficient of 1370 M⁻¹cm⁻¹ at its absorption maximum of 389 nanometers [1] [2]. This absorption maximum represents a significant bathochromic shift compared to the stronger absorption bands typically observed around 250 nanometers for most 1,4-benzoquinones, reflecting the unique electronic structure of the ortho-quinone system [1] [2].
Gaussian deconvolution analysis of the absorption spectrum reveals additional modestly intense higher energy absorption bands in the 250-320 nanometer region [1] [2]. The oscillator strength of the 389 nanometer band contrasts markedly with those of the order-of-magnitude stronger approximately 250 nanometer bands characteristic of 1,4-benzoquinones, providing a clear spectroscopic distinction between these quinone isomers [1] [2]. These spectral differences arise from the effects of conjugation in aromatic systems, where the ortho configuration in 1,2-benzoquinone results in different electronic transitions compared to the para configuration in 1,4-benzoquinone [1] [2].
The compound's absorption properties in aqueous solution make it suitable for direct spectrophotometric detection at 389 nanometers, though the moderate extinction coefficient requires careful optimization of analytical conditions for quantitative measurements [1] [2]. The absorption characteristics are stable under normal analytical conditions, making ultraviolet-visible spectroscopy a reliable method for identification and quantification of 1,2-benzoquinone in various matrices [1] [2].
1,2-Benzoquinone exhibits unique and highly characteristic mass spectrometric behavior under atmospheric pressure ionization conditions. In both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) sources, the compound produces very strong positive and negative mass 109 signals [1] [2]. These signals result from the addition of protons and hydride ions to the molecular ion, a behavior that is attributed to the highly polar character of the ortho-quinone structure [1] [2].
The formation of hydride adducts represents a particularly notable feature of 1,2-benzoquinone mass spectrometry. Computational studies indicate that the hydride adduct formation occurs as a consequence of the compound's unique electronic characteristics, specifically its ability to accept hydride ions due to the polar nature of the ortho-quinone system [1] [2]. Under energetic collision conditions, the hydride adduct undergoes characteristic fragmentation by losing a hydrogen atom to produce the 1,2-benzosemiquinone radical anion [1] [2].
The mass spectrometric behavior of 1,2-benzoquinone also provides insights into oxidation processes occurring within ion sources. Studies have demonstrated that atmospheric pressure mass spectral patterns observed for catechol are dominated by signals of 1,2-benzoquinone, resulting from in-source oxidation of catechol to the corresponding quinone [1] [2]. This phenomenon has important implications for analytical method development and interpretation of mass spectrometric data for catechol-containing samples.
For enhanced sensitivity in complex matrices, derivatization approaches have been developed. Methanol derivatization with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) achieves limits of detection below 0.02-2.06 picograms for various quinones, including 1,2-benzoquinone [3] [4]. The derivatization process introduces methoxy tags to the quinone structure, significantly improving ionization efficiency during electrospray ionization [3] [4].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 1,2-benzoquinone, though the compound's inherent instability necessitates careful sample preparation and analysis conditions. The ¹H nuclear magnetic resonance spectrum of 1,2-benzoquinone follows the characteristic pattern observed for monosubstituted benzoquinones, exhibiting an ABX spin system even at high field strengths [5] [6].
The predicted ¹H nuclear magnetic resonance spectrum for 1,2-benzoquinone in deuterium oxide shows chemical shifts consistent with the aromatic protons of the quinone ring system [6]. The coupling constants for benzoquinone systems typically include ³J(5,6) values around 10.0 Hz, ⁴J(3,5) values around 2.5 Hz, and ⁵J(3,6) values around 0.1 Hz [5]. These coupling patterns remain remarkably consistent across different benzoquinone derivatives, demonstrating that the coupling constants are largely insensitive to substituent effects [5].
The ¹³C nuclear magnetic resonance spectrum of 1,2-benzoquinone exhibits characteristic signals for the carbonyl carbons around 180 parts per million, typical of quinone carbonyl groups [5]. The aromatic carbon signals appear in the expected range for benzoquinone systems, providing confirmatory structural information.
Analysis of monosubstituted benzoquinones reveals that while chemical shifts of protons vicinal to substituents are sensitive to inductive and mesomeric effects, the coupling constants remain remarkably constant regardless of the nature of the substituent [5]. This observation suggests that the electronic coupling pathways responsible for spin-spin interactions are not significantly perturbed by substituent effects in the benzoquinone ring system [5].
Vibrational spectroscopy provides comprehensive structural characterization of 1,2-benzoquinone through analysis of its infrared and Raman spectra. The vibrational modes of primary interest occur in the spectral range of 1560-1710 cm⁻¹, corresponding to in-plane carbonyl and ring stretching vibrations [7] [8]. These vibrations are fundamental to understanding the molecular structure and bonding characteristics of the quinone system.
Two-dimensional infrared spectroscopy studies of quinones, including benzoquinone systems, reveal significant coupling between vibrational modes, as indicated by cross peaks in the 2D infrared spectra [7] [8]. The diagonal and off-diagonal anharmonicities for quinone systems range from 4.6 to 17.4 cm⁻¹, providing quantitative measures of vibrational coupling strength [7] [8]. The carbonyl stretching vibrations typically appear around 1660 cm⁻¹ in the infrared spectrum, though the exact frequency can vary depending on the molecular environment and crystal packing effects [9].
Solid-state vibrational spectroscopy of benzoquinone systems provides detailed assignments for the complete set of fundamental vibrations. The infrared spectrum encompasses frequencies from 400 to 3400 cm⁻¹, covering the full range of molecular vibrations including carbonyl stretches, ring vibrations, and carbon-hydrogen bending modes [9]. Single crystal infrared and Raman spectra offer enhanced resolution compared to solution-phase measurements, enabling precise vibrational assignments [9].
The vibrational analysis reveals that carbonyl stretching modes are particularly sensitive to crystal packing and intermolecular interactions. In solid-state measurements, the carbonyl stretching frequencies can shift by several wavenumbers compared to solution-phase values, reflecting the influence of crystal field effects on the vibrational characteristics [9]. Ring bending vibrations and carbon-hydrogen stretching modes provide additional structural confirmation and are useful for distinguishing between different quinone isomers.
The detection and quantification of 1,2-benzoquinone in complex matrices requires specialized analytical approaches due to the compound's reactivity and relatively low concentrations typically encountered in environmental and biological samples. High-performance liquid chromatography with ultraviolet detection at 290 nanometers provides a straightforward approach for quinone analysis, with detection limits of 0.005 mg/m³ achievable in air samples [10] [11]. This method offers the advantage of direct analysis without derivatization requirements.
For enhanced sensitivity, liquid chromatography-mass spectrometry approaches utilizing atmospheric pressure ionization sources provide superior detection capabilities. The characteristic mass 109 signals observed in both positive and negative ion modes enable selective detection of 1,2-benzoquinone even in complex matrices [1] [2]. Method development must account for potential in-source oxidation of precursor compounds such as catechol, which can lead to artifactual formation of 1,2-benzoquinone during analysis [1] [2].
Advanced analytical approaches incorporate derivatization strategies to improve sensitivity and selectivity. Methanol derivatization followed by HPLC-ESI-MS/MS analysis achieves exceptional sensitivity with limits of detection below 0.02-2.06 picograms [3] [4]. The derivatization process can be optimized by adjusting reaction time and solvent composition, with methanol-water mixtures reducing reaction times from 27 hours to 3-11 hours while maintaining analytical performance [3] [4].
Gas chromatography-mass spectrometry methods require derivatization due to the high polarity and low vapor pressure of quinones. Common derivatization reagents include O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and 4-dinitrophenylhydrazone (DNPH), though these approaches involve complex experimental procedures [3]. Alternative derivatization with mixed silylation reagents can achieve extremely low detection limits of 1.2-29 femtograms per injection for polycyclic aromatic hydrocarbon quinones [3].
Solid-phase extraction techniques are essential for sample preparation when analyzing environmental matrices. Different divinylbenzene-based sorbents provide effective concentration and cleanup of quinone analytes from water samples [10]. The analytical procedures demonstrate linear calibration ranges of 50-500 μg/mL for phenolic compounds and 50-1500 μg/mL for benzoquinone in gas chromatographic analysis [10].
Acute Toxic;Irritant;Health Hazard